molecular formula C18H22O3 B12913986 2H-Pyran, tetrahydro-2-[[5-(2-phenylethyl)-2-furanyl]methoxy]- CAS No. 389622-39-3

2H-Pyran, tetrahydro-2-[[5-(2-phenylethyl)-2-furanyl]methoxy]-

Cat. No.: B12913986
CAS No.: 389622-39-3
M. Wt: 286.4 g/mol
InChI Key: FHGZOWJAWYSNTR-UHFFFAOYSA-N
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Description

2-((5-phenethylfuran-2-yl)methoxy)tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring substituted with a methoxy group and a phenethylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-phenethylfuran-2-yl)methoxy)tetrahydro-2H-pyran typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((5-phenethylfuran-2-yl)methoxy)tetrahydro-2H-pyran can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The phenethyl group can be reduced to form the corresponding ethyl derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Ethyl derivatives of the original compound.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

2-((5-phenethylfuran-2-yl)methoxy)tetrahydro-2H-pyran has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving furan and tetrahydropyran rings.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((5-phenethylfuran-2-yl)methoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the tetrahydropyran ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-phenethylfuran-2-yl)methoxy)tetrahydro-2H-pyran is unique due to the combination of the tetrahydropyran ring, methoxy group, and phenethylfuran moiety. This combination imparts distinct chemical and biological properties that are not observed in the individual components or simpler analogs.

Properties

CAS No.

389622-39-3

Molecular Formula

C18H22O3

Molecular Weight

286.4 g/mol

IUPAC Name

2-[[5-(2-phenylethyl)furan-2-yl]methoxy]oxane

InChI

InChI=1S/C18H22O3/c1-2-6-15(7-3-1)9-10-16-11-12-17(21-16)14-20-18-8-4-5-13-19-18/h1-3,6-7,11-12,18H,4-5,8-10,13-14H2

InChI Key

FHGZOWJAWYSNTR-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC2=CC=C(O2)CCC3=CC=CC=C3

Origin of Product

United States

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